molecular formula C6H6BrNO2S B6228843 3-bromo-4-methanesulfonylpyridine CAS No. 1209458-05-8

3-bromo-4-methanesulfonylpyridine

Cat. No. B6228843
CAS RN: 1209458-05-8
M. Wt: 236.1
InChI Key:
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Description

Molecular Structure Analysis

The molecular structure of 3-bromo-4-methanesulfonylpyridine can be analyzed using techniques such as FTIR, 1H and 13C NMR, and MS spectroscopies . The structure can be further confirmed by X-ray diffraction .


Chemical Reactions Analysis

While specific chemical reactions involving 3-bromo-4-methanesulfonylpyridine are not available, related compounds have been used in various reactions. For example, Suzuki–Miyaura cross-coupling is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . Another example is the formal [4 + 4]-, [4 + 3]-, and [4 + 2]-cycloaddition reactions of donor–acceptor cyclobutenes, cyclopropenes, and siloxyalkynes induced by Brønsted acid catalysis .


Physical And Chemical Properties Analysis

3-bromo-4-methanesulfonylpyridine has unique physical and chemical properties that have made it a subject of interest in various fields of research and industry. The compound’s molecular electrostatic potential and frontier molecular orbital can be calculated and analyzed using Density Functional Theory (DFT), providing insights into its physical and chemical properties .

Safety and Hazards

According to the safety data sheet, 3-bromo-4-methanesulfonylpyridine is a combustible liquid that causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with personal protective equipment, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Future Directions

The use of 3-bromo-4-methanesulfonylpyridine and related compounds in the synthesis of fluoropyridines is unprecedented in the chemical literature and has the potential to offer a new way for the synthesis of these important structures in pharmaceuticals and radiopharmaceuticals . Additionally, compounds like 3-bromo-4,5-dihydroxybenzaldehyde have shown potential bio-effects on the antioxidant/cytoprotective enzyme heme oxygenase-1 (HO-1) in keratinocytes, indicating potential future directions in medical research .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-bromo-4-methanesulfonylpyridine can be achieved through a multi-step process involving the bromination of pyridine, followed by the introduction of a methanesulfonyl group.", "Starting Materials": [ "Pyridine", "Bromine", "Methanesulfonyl chloride", "Sodium hydroxide", "Acetone", "Diethyl ether", "Hydrochloric acid", "Sodium bicarbonate" ], "Reaction": [ "Step 1: Bromination of Pyridine - Pyridine is reacted with bromine in the presence of sodium hydroxide and acetone to yield 3-bromopyridine.", "Step 2: Methanesulfonylation - 3-bromopyridine is reacted with methanesulfonyl chloride in the presence of diethyl ether and hydrochloric acid to yield 3-bromo-4-methanesulfonylpyridine.", "Step 3: Purification - The crude product is purified by recrystallization from a suitable solvent, such as ethanol or acetone.", "Step 4: Neutralization - The purified product is treated with sodium bicarbonate to neutralize any remaining acid and washed with water to remove any impurities." ] }

CAS RN

1209458-05-8

Product Name

3-bromo-4-methanesulfonylpyridine

Molecular Formula

C6H6BrNO2S

Molecular Weight

236.1

Purity

95

Origin of Product

United States

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